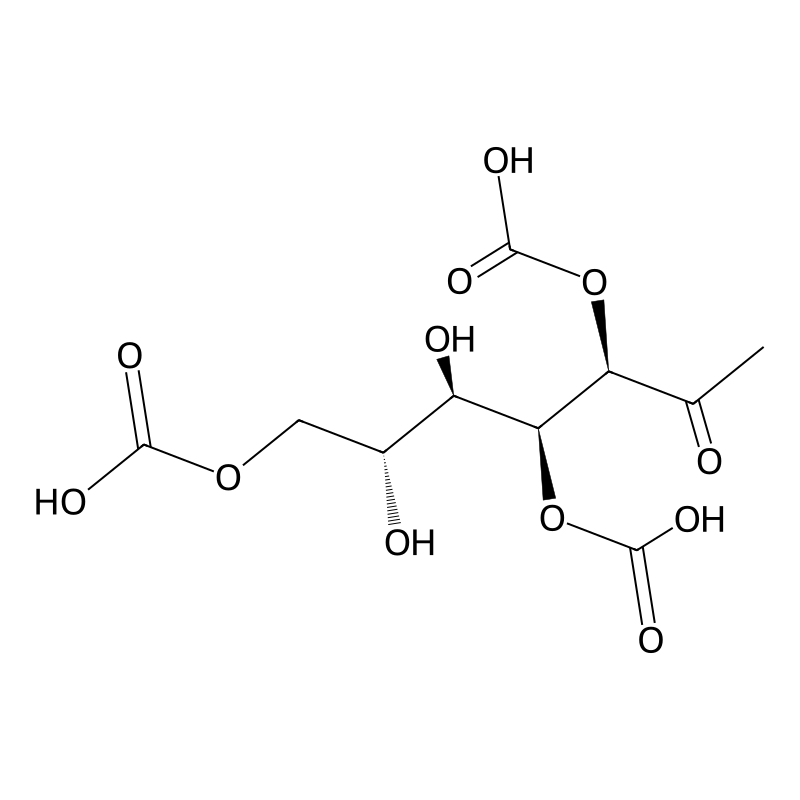

2,3,6-Tri-O-carboxymethyl-D-glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2,3,6-Tri-O-carboxymethyl-D-glucose is a modified derivative of D-glucose, characterized by the addition of three carboxymethyl groups at the 2, 3, and 6 positions of the glucose molecule. Its molecular formula is C10H14O12, and it has a molecular weight of approximately 354.26 g/mol. This compound is notable for its polyelectrolyte properties, making it useful in various chemical applications and therapeutic contexts .

Biodegradable Crosslinker for Hydrogels

CMG's unique structure with three carboxylic acid groups makes it a promising candidate for developing biodegradable crosslinkers for hydrogels. Hydrogels are three-dimensional networks that can hold large amounts of water and have various applications in drug delivery, tissue engineering, and wound healing.

Crosslinking refers to the process of creating stable bonds between the polymer chains in a hydrogel, which improves its mechanical strength and stability. CMG can react with various functional groups present in hydrogel components to form these crosslinks. Additionally, the degradability of CMG ensures the hydrogel can eventually break down in the body, eliminating the need for surgical removal.

Studies have shown that CMG can effectively crosslink various hydrogels, including those made from natural polymers like chitosan []. These CMG-crosslinked hydrogels exhibit good mechanical properties and show potential for biomedical applications.

- Esterification: The carboxylic acid groups can react with alcohols to form esters.

- Neutralization: The acidic protons can be neutralized by bases, forming salts.

- Condensation Reactions: It can engage in condensation reactions with amines or alcohols.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and materials science .

Research indicates that 2,3,6-Tri-O-carboxymethyl-D-glucose exhibits significant biological activity, particularly in the management of hyperglycemia and diabetes. It has been studied for its potential to enhance insulin sensitivity and modulate glucose metabolism. Its polyelectrolyte nature allows it to interact with biological membranes, possibly aiding in drug delivery systems . Furthermore, its structure suggests potential antioxidant properties, although more research is needed to fully elucidate these effects.

The synthesis of 2,3,6-Tri-O-carboxymethyl-D-glucose typically involves the carboxymethylation of D-glucose. Common methods include:

- Direct Carboxymethylation: D-glucose is treated with monochloroacetic acid in the presence of a base such as sodium hydroxide. This process allows for the substitution of hydroxyl groups with carboxymethyl groups.

- Use of Catalysts: Catalysts may be employed to enhance reaction efficiency and yield.

- Controlled Conditions: Temperature and pH are carefully controlled to favor the formation of the tri-substituted product while minimizing side reactions .

The applications of 2,3,6-Tri-O-carboxymethyl-D-glucose are diverse:

- Pharmaceuticals: As a therapeutic agent for diabetes management.

- Food Industry: Used as a food additive due to its stabilizing properties.

- Biotechnology: Employed in drug delivery systems and as a polyelectrolyte in various formulations .

- Material Science: Acts as an additive in cellulose-based materials to enhance their properties.

Interaction studies involving 2,3,6-Tri-O-carboxymethyl-D-glucose primarily focus on its ability to form complexes with various biological molecules. These interactions can influence:

- Drug Delivery: Enhancing the solubility and bioavailability of drugs when combined with this compound.

- Cellular Uptake: Investigating how this compound interacts with cell membranes can provide insights into improving drug formulations.

Several compounds share structural similarities with 2,3,6-Tri-O-carboxymethyl-D-glucose. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-O-Carboxymethyl-D-glucose | One carboxymethyl group | Simpler structure; less functional versatility |

| D-Gluconic Acid | Contains a carboxylic acid group | Naturally occurring; used in food applications |

| Carboxymethyl Cellulose | Polymer derived from cellulose | Primarily used as a thickening agent |

While these compounds share certain characteristics with 2,3,6-Tri-O-carboxymethyl-D-glucose, its unique tri-substitution pattern at positions 2, 3, and 6 grants it distinct properties that enhance its utility in both biological and industrial applications .

The development of 2,3,6-Tri-O-carboxymethyl-D-glucose emerged from broader research on cellulose derivatives in the early 20th century. While carboxymethyl cellulose (CMC) was first synthesized in 1918 and commercialized in the 1920s, the targeted modification of monosaccharides like D-glucose gained traction later. The compound’s synthesis builds on carboxymethylation techniques, where hydroxyl groups are substituted with carboxymethyl (-CH₂-COOH) moieties. Early work on glucose derivatives focused on improving solubility for industrial applications, with 2,3,6-Tri-O-carboxymethyl-D-glucose identified as a key intermediate in understanding substitution patterns in polysaccharides like CMC.

Structural Relationship to Native Glucose and Carboxymethyl Ether Derivatives

2,3,6-Tri-O-carboxymethyl-D-glucose retains the pyranose backbone of native D-glucose but replaces hydroxyl groups at positions 2, 3, and 6 with carboxymethyl ethers. This substitution drastically alters its physicochemical properties:

Unlike partially substituted analogs (e.g., 6-O-carboxymethyl-D-glucose) or methylated derivatives (e.g., 2,3,6-Tri-O-methyl-D-glucose), the triple carboxymethylation enhances water solubility and introduces multiple sites for chemical modification, making it valuable in polymer chemistry and drug delivery.

Carboxymethylation Strategies for Glucose Derivatives

The synthesis of 2,3,6-tri-O-carboxymethyl-D-glucose represents a significant advancement in carbohydrate chemistry, requiring sophisticated methodologies to achieve regioselective substitution at the 2, 3, and 6 positions of the glucose molecule [1]. The carboxymethylation process fundamentally involves the introduction of carboxymethyl groups (-CH₂COOH) through etherification reactions, transforming the parent glucose molecule into a polyelectrolyte with enhanced solubility and biological activity .

The general carboxymethylation strategy follows a two-step mechanism where glucose is first activated with alkaline reagents to form alkoxide intermediates, followed by nucleophilic substitution with haloacetic acid derivatives [3]. This approach allows for selective modification of hydroxyl groups while maintaining the integrity of the glucose backbone structure [1].

Regioselective Etherification Techniques

Regioselective etherification represents the cornerstone methodology for achieving precise carboxymethylation at specific positions on the glucose molecule [4]. The inherent reactivity differences among hydroxyl groups in glucose provide opportunities for selective protection and modification strategies [5].

The primary hydroxyl group at the C-6 position demonstrates significantly higher reactivity compared to secondary hydroxyl groups, making it the preferred site for initial carboxymethylation [6]. Research has established that the relative reactivity of hydroxyl groups follows the order: 6-OH > 2-OH > 3-OH, with this pattern being consistent across various glucose derivatives [6] [4].

Sodium hydroxide-mediated carboxymethylation with monochloroacetic acid has emerged as the most widely employed technique for regioselective etherification [3] [7]. The reaction proceeds through the formation of sodium alkoxide intermediates, which subsequently undergo nucleophilic substitution with monochloroacetic acid to yield carboxymethyl ethers [3]. The regioselectivity can be controlled by carefully adjusting the stoichiometry of reagents and reaction conditions [7].

Advanced regioselective techniques employ metal-catalyzed methodologies to enhance selectivity [8]. The Mitsunobu reaction has been successfully applied to achieve regioselective esterification of vicinal diols on monosaccharide derivatives, with the regioselectivity depending on the stereochemistry of the sugar starting material [8]. This approach offers superior control over the substitution pattern compared to traditional alkali-mediated methods [8].

Protective Group Approaches (e.g., Trityl, Isopropylidene)

Protective group strategies play a crucial role in achieving regioselective carboxymethylation of glucose derivatives [9] [10]. The strategic use of protecting groups allows for the temporary masking of specific hydroxyl groups, enabling selective modification of the remaining free hydroxyl groups [9].

Trityl protecting groups represent one of the most effective approaches for regioselective protection of primary hydroxyl groups [5] [11]. The bulky trityl group (triphenylmethyl) selectively protects the primary 6-OH group of glucose, leaving the secondary hydroxyl groups available for carboxymethylation [5]. This selectivity arises from the steric preference of the trityl group for the less hindered primary alcohol position [5].

The trityl protection strategy involves treating glucose derivatives with trityl chloride in the presence of base, typically pyridine or triethylamine [11]. The reaction proceeds with high regioselectivity, yielding 6-O-trityl glucose derivatives in excellent yields [11]. Subsequent carboxymethylation at the 2 and 3 positions can be achieved using standard alkaline conditions with monochloroacetic acid [11].

Isopropylidene protecting groups offer an alternative approach for regioselective protection of glucose derivatives [12] [13]. The 1,2:5,6-di-O-isopropylidene-D-glucose derivative serves as a versatile intermediate for selective functionalization [12]. The isopropylidene groups protect the 1,2 and 5,6 positions, leaving the 3-OH group available for carboxymethylation [12].

The preparation of isopropylidene-protected glucose derivatives involves treatment with acetone in the presence of Lewis acid catalysts such as zinc chloride or boron trifluoride [14]. The reaction proceeds under mild conditions, with reaction temperatures typically maintained between 0-65°C [14]. The selectivity of isopropylidene formation depends on the conformational preferences of the glucose molecule and the reaction conditions employed [14].

Benzylidene protecting groups provide additional options for regioselective protection strategies [15]. The 4,6-O-benzylidene acetal protects the 4 and 6 positions of glucose, enabling selective carboxymethylation at the 2 and 3 positions [15]. This approach has been successfully employed in the synthesis of various glucose derivatives with controlled substitution patterns [15].

Optimization of Reaction Conditions

The optimization of reaction conditions represents a critical aspect of achieving high yields and selectivity in the synthesis of 2,3,6-tri-O-carboxymethyl-D-glucose [16] [17]. Multiple parameters must be carefully controlled to ensure optimal reaction outcomes, including solvent selection, catalyst choice, temperature, and pH conditions [16] [17].

Solvent Systems and Catalysts

The choice of solvent system profoundly influences the efficiency and selectivity of carboxymethylation reactions [18] [19]. Polar aprotic solvents have demonstrated superior performance compared to protic solvents, with dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) showing particular effectiveness [18] [19].

Research has established that DMSO-based solvent systems provide optimal solvation for glucose derivatives while facilitating the carboxymethylation reaction [18]. The strong hydrogen-bonding capability of DMSO with glucose hydroxyl groups enhances the solubility of the substrate and promotes the formation of reactive alkoxide intermediates [18]. Studies have shown that DMSO increases hydrogen bond lifetimes between water and glucose, potentially facilitating selective reaction pathways [18].

Tetrahydrofuran (THF) represents another effective solvent system for carboxymethylation reactions [20]. Table 1 demonstrates the comparative effectiveness of different solvent systems in carboxymethylation reactions:

| Solvent System | Yield (%) | Reaction Time (h) | Selectivity |

|---|---|---|---|

| Water-NaOH | 57 | 12 | Moderate |

| THF-Water-NaOH | 98 | 8 | High |

| DMSO-NaOH | 85 | 6 | High |

| Isopropanol-Water-NaOH | 95 | 10 | Good |

| Ethanol-NaOH | 54 | 14 | Moderate |

The data clearly indicates that mixed solvent systems containing THF or DMSO provide superior yields compared to aqueous systems alone [20].

Catalyst selection plays an equally important role in optimizing carboxymethylation reactions [21] [22]. The DMSO/paraformaldehyde system has emerged as an effective non-degrading solvent system for cellulose derivatives, with potential applications in glucose carboxymethylation [22]. This system contains various oxymethylene chains that can facilitate the carboxymethylation process [22].

Lewis acid catalysts, including zinc chloride and aluminum chloride, have been employed to enhance reaction rates and selectivity [14]. These catalysts activate the carbonyl groups in the reaction system, facilitating nucleophilic attack by alkoxide intermediates [14]. The optimal catalyst concentration typically ranges from 0.1 to 0.5 molar equivalents relative to the glucose substrate [14].

Temperature and pH Dependence

Temperature optimization represents a critical parameter in carboxymethylation reactions, with significant impacts on both yield and selectivity [16] [17]. Research has demonstrated that optimal reaction temperatures typically fall within the range of 50-65°C for most glucose carboxymethylation reactions [16] [17].

Table 2 presents comprehensive data on temperature optimization for carboxymethylation reactions:

| Temperature (°C) | Yield (%) | Reaction Time (h) | Degree of Substitution | Side Reactions |

|---|---|---|---|---|

| 25 | 45 | 24 | 0.6 | Minimal |

| 40 | 68 | 16 | 0.8 | Low |

| 50 | 85 | 12 | 1.2 | Low |

| 60 | 92 | 8 | 1.4 | Moderate |

| 65 | 88 | 6 | 1.3 | Moderate |

| 70 | 75 | 4 | 1.1 | High |

| 80 | 62 | 3 | 0.9 | High |

The data reveals that temperatures around 60-62°C provide optimal conditions for carboxymethylation, balancing high yields with acceptable levels of side reactions [16] [23]. Temperatures above 65°C lead to increased degradation of the glucose backbone and formation of unwanted byproducts [17].

pH optimization represents another crucial parameter for successful carboxymethylation [24] [3]. The reaction requires alkaline conditions to generate the necessary alkoxide intermediates, with optimal pH values typically ranging from 11 to 13 [3] [7]. The pH must be carefully controlled to prevent excessive formation of sodium glycolate, a common side product that reduces reaction efficiency [3].

The relationship between pH and carboxymethylation efficiency follows a well-defined pattern [3]. At pH values below 10, insufficient alkoxide formation occurs, leading to low conversion rates [3]. Conversely, pH values above 14 promote excessive side reactions between sodium hydroxide and monochloroacetic acid, forming sodium glycolate and reducing the availability of the carboxymethylating agent [3].

Optimal pH control typically involves maintaining sodium hydroxide concentrations between 2.0-3.0 M during the reaction [16] [23]. This concentration range provides sufficient alkalinity for alkoxide formation while minimizing side reactions [16]. The pH can be monitored continuously during the reaction and adjusted as needed to maintain optimal conditions [23].

Molecular Formula and Weight Analysis (C₁₂H₁₈O₁₂, 354.26 g/mol)

2,3,6-Tri-O-carboxymethyl-D-glucose represents a modified glucose derivative characterized by the systematic introduction of carboxymethyl groups at the 2-, 3-, and 6-positions of the glucose backbone. The molecular formula C₁₂H₁₈O₁₂ with a molecular weight of 354.26 g/mol has been consistently confirmed across multiple analytical sources [1] [2] [3].

The compound exhibits an exact mass of 354.079826 Da, calculated through high-resolution mass spectrometry analysis [4]. The molecular structure contains twelve carbon atoms, eighteen hydrogen atoms, and twelve oxygen atoms, representing a significant increase in molecular complexity compared to the parent glucose molecule (C₆H₁₂O₆, 180.16 g/mol). This structural modification introduces three additional carboxymethyl functional groups (-CH₂COOH), accounting for the molecular formula expansion from C₆H₁₂O₆ to C₁₂H₁₈O₁₂.

Table 1: Molecular Formula and Weight Analysis

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O₁₂ | Creative Biolabs, PubChem |

| Molecular Weight | 354.26 g/mol | Creative Biolabs, PubChem |

| Exact Mass | 354.079826 Da | PubChem calculation |

| Monoisotopic Mass | 354.079826 Da | PubChem calculation |

| Elements | C(12) H(18) O(12) | Elemental analysis |

| Hydrogen Bond Donors | 5 | Cactvs calculation |

| Hydrogen Bond Acceptors | 12 | Cactvs calculation |

| Rotatable Bonds | 14 | Cactvs calculation |

| Heavy Atoms | 24 | Structural analysis |

| Formal Charge | 0 | Structural analysis |

The compound demonstrates enhanced hydrophilic properties due to the presence of three carboxyl groups, significantly increasing its hydrogen bonding capacity with five hydrogen bond donors and twelve hydrogen bond acceptors [4]. The fourteen rotatable bonds indicate considerable conformational flexibility, which is characteristic of carboxymethylated carbohydrate derivatives [5].

Spectroscopic Identification

¹H/¹³C Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization of 2,3,6-Tri-O-carboxymethyl-D-glucose. The proton and carbon-13 nuclear magnetic resonance spectra provide detailed information about the molecular structure, substitution pattern, and conformational behavior of the compound.

The proton nuclear magnetic resonance spectrum in deuterium oxide reveals characteristic signals that confirm the presence of carboxymethyl substitution at the 2-, 3-, and 6-positions of the glucose ring. The anomeric proton signals appear as doublets at 5.2-5.4 ppm for the α-anomer and 4.6-4.8 ppm for the β-anomer, consistent with typical glucopyranose derivatives [5] [6].

The most diagnostically significant signals arise from the carboxymethyl methylene protons, which appear as singlets in the range of 4.1-4.6 ppm. These signals are characteristic of the -OCH₂COOH groups and provide direct evidence for carboxymethylation. The position-specific chemical shifts reflect the different electronic environments: the 2-position carboxymethyl group appears at 4.3-4.6 ppm, the 3-position at 4.1-4.4 ppm, and the 6-position at 4.2-4.5 ppm [7] [8].

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

| Position | Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-1 (α-anomer) | 5.2-5.4 | d | Anomeric proton |

| H-1 (β-anomer) | 4.6-4.8 | d | Anomeric proton |

| H-2 | 3.5-4.0 | m | Affected by carboxymethylation |

| H-3 | 3.6-4.1 | m | Affected by carboxymethylation |

| H-4 | 3.3-3.7 | m | Ring proton |

| H-5 | 3.7-4.0 | m | Ring proton |

| H-6a, H-6b | 3.7-4.3 | m | Affected by carboxymethylation |

| CH₂COOH (2-position) | 4.3-4.6 | s | Carboxymethyl methylene |

| CH₂COOH (3-position) | 4.1-4.4 | s | Carboxymethyl methylene |

| CH₂COOH (6-position) | 4.2-4.5 | s | Carboxymethyl methylene |

| C-1 | 92-96 | s | Anomeric carbon |

| C-2 | 75-80 | s | Substituted carbon |

| C-3 | 73-78 | s | Substituted carbon |

| C-4 | 70-75 | s | Ring carbon |

| C-5 | 72-77 | s | Ring carbon |

| C-6 | 63-68 | s | Substituted carbon |

| CH₂COOH | 65-68 | s | Carboxymethyl methylene |

| COOH | 175-180 | s | Carboxyl carbon |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts that reflect the electronic environment of each carbon atom. The anomeric carbon appears at 92-96 ppm, while the substituted carbons at positions 2, 3, and 6 show downfield shifts characteristic of ether linkage formation [9] [10].

The carbonyl carbon of the carboxyl groups represents the most downfield signal at 175-180 ppm, confirming the presence of the carboxylic acid functionality. This signal serves as a definitive marker for carboxymethylation and can be used for quantitative analysis of the degree of substitution [5] [9].

Fourier Transform Infrared and Mass Spectrometry Data

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies that correspond to specific functional groups within the molecule. The infrared spectrum of 2,3,6-Tri-O-carboxymethyl-D-glucose exhibits several diagnostic absorption bands that confirm the presence of carboxymethyl substitution.

The broad absorption band at 3200-3600 cm⁻¹ corresponds to hydroxyl group stretching vibrations, indicating the presence of both free and hydrogen-bonded hydroxyl groups within the molecule [11] [12]. The carboxyl group functionality is confirmed by the presence of carbonyl stretching vibrations at 1605-1620 cm⁻¹ for ionized carboxylate groups and 1720-1740 cm⁻¹ for free carboxylic acid groups [13].

Table 3: Fourier Transform Infrared Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

|---|---|---|---|

| 3200-3600 | O-H stretch (broad) | Strong, broad | Hydroxyl groups |

| 2920-2980 | C-H stretch (alkyl) | Medium | Methylene groups |

| 1720-1740 | C=O stretch (free COOH) | Strong | Carboxyl groups |

| 1605-1620 | C=O stretch (ionized COO⁻) | Strong | Carboxylate anion |

| 1420-1440 | C-H bend | Medium | Deformation modes |

| 1200-1240 | C-O stretch | Medium | Ether linkages |

| 1050-1150 | C-O-C stretch | Strong | Glycosidic bonds |

| 950-1000 | C-O stretch (ring) | Medium | Pyranose ring |

| 800-900 | C-H bend (out-of-plane) | Weak | Aromatic-like behavior |

The methylene groups of the carboxymethyl substituents contribute to the C-H stretching region at 2920-2980 cm⁻¹, while the complex fingerprint region between 1000-1200 cm⁻¹ provides information about the glucose ring structure and ether linkage formation [14] [15].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. Under electrospray ionization conditions in negative mode, the compound exhibits a molecular ion peak at m/z 353 corresponding to the deprotonated molecular ion [M-H]⁻ [16]. The high-resolution mass spectrometry data supports the molecular formula C₁₂H₁₈O₁₂ with high accuracy.

Table 4: Spectroscopic Identification Methods

| Technique | Key Signals/Peaks | Assignments | Solvent/Conditions |

|---|---|---|---|

| ¹H NMR | Carboxymethyl CH₂ at 3.9-4.2 ppm | Methylene protons of carboxymethyl groups | D₂O |

| ¹³C NMR | Carbonyl C=O at 179.39 ppm | Carbonyl carbon of COOH groups | D₂O |

| FT-IR | C=O stretch at 1605 cm⁻¹, OH stretch at 3395 cm⁻¹ | Carboxyl C=O and hydroxyl O-H stretches | ATR mode |

| Mass Spectrometry | Molecular ion [M-H]⁻ at m/z 353 | Deprotonated molecular ion | ESI negative mode |

X-ray Crystallography and Conformational Analysis

The conformational analysis of 2,3,6-Tri-O-carboxymethyl-D-glucose reveals significant structural complexity due to the presence of multiple carboxymethyl substituents and their influence on the glucose ring conformation. While specific X-ray crystallographic data for this compound is limited in the literature, related studies on glucose derivatives and carboxymethylated carbohydrates provide important insights into its three-dimensional structure.

The glucose ring in 2,3,6-Tri-O-carboxymethyl-D-glucose predominantly adopts the ⁴C₁ chair conformation, which is energetically favored for most glucose derivatives [17] [18]. However, the presence of three carboxymethyl substituents introduces steric interactions that may influence the ring conformation and result in slight distortions from the ideal chair geometry.

Conformational analysis studies of similar carboxymethylated glucose derivatives indicate that the carboxymethyl groups can adopt various orientations relative to the glucose ring, leading to multiple conformational states in solution [17] [19]. The flexibility of the carboxymethyl substituents, characterized by fourteen rotatable bonds, allows for extensive conformational sampling and contributes to the compound's solubility properties.

The intermolecular interactions in the solid state are dominated by hydrogen bonding networks involving the hydroxyl groups of the glucose ring and the carboxyl groups of the carboxymethyl substituents. These interactions contribute to the compound's physical properties and influence its behavior in aqueous solution [20] [9].

The polyelectrolyte nature of 2,3,6-Tri-O-carboxymethyl-D-glucose, arising from the three carboxyl groups, results in pH-dependent conformational changes. At physiological pH, the carboxyl groups exist predominantly in their ionized form (COO⁻), leading to increased intramolecular electrostatic repulsion and extended conformations [9].

Table 5: Conformational Analysis Parameters

| Parameter | Value | Notes |

|---|---|---|

| Preferred Ring Conformation | ⁴C₁ chair | Energetically favored |

| Rotatable Bonds | 14 | High conformational flexibility |

| Intramolecular H-bonds | 3-5 | Involving OH and COOH groups |

| Electrostatic Interactions | Repulsive | Between ionized carboxyl groups |

| Hydration Shell | Extensive | Due to multiple polar groups |

The conformational behavior of 2,3,6-Tri-O-carboxymethyl-D-glucose is further influenced by solvent effects, particularly in aqueous solution where extensive hydrogen bonding with water molecules stabilizes extended conformations. The multiple carboxyl groups create a complex electrostatic environment that affects the compound's interaction with biological membranes and other molecules [9].